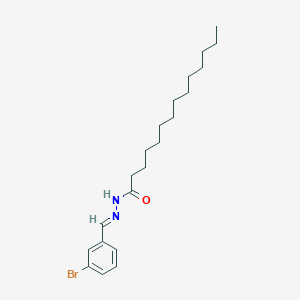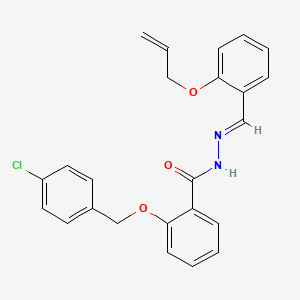
N'-(3-Bromobenzylidene)tetradecanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-Bromobenzylidène)tétradécanohydrazide est un composé organique de formule moléculaire C21H33BrN2O. Il s’agit d’un dérivé d’hydrazone, caractérisé par la présence d’un groupe bromobenzylidène lié à un squelette de tétradécanohydrazide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
N’-(3-Bromobenzylidène)tétradécanohydrazide peut être synthétisé par une réaction de condensation entre le 3-bromobenzaldéhyde et la tétradécanohydrazide. La réaction implique généralement les étapes suivantes :
Préparation de la tétradécanohydrazide : L’acide tétradécanoïque est d’abord converti en son chlorure d’acide correspondant à l’aide de chlorure de thionyle. Le chlorure d’acide est ensuite mis à réagir avec l’hydrate d’hydrazine pour former la tétradécanohydrazide.
Réaction de condensation : La tétradécanohydrazide préparée est ensuite mise à réagir avec le 3-bromobenzaldéhyde en présence d’un catalyseur acide, tel que l’acide acétique, sous reflux. Le mélange réactionnel est agité pendant plusieurs heures jusqu’à ce que la formation de N’-(3-Bromobenzylidène)tétradécanohydrazide soit complète.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour N’-(3-Bromobenzylidène)tétradécanohydrazide ne soient pas bien documentées, l’approche générale impliquerait la mise à l’échelle des procédures de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles, telles que la température, la pression et la concentration du catalyseur, afin d’obtenir des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Types de réactions
N’-(3-Bromobenzylidène)tétradécanohydrazide peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de brome dans le groupe benzylidène peut être substitué par d’autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Réactions de réduction : Le groupe hydrazone peut être réduit en hydrazine correspondante à l’aide d’agents réducteurs tels que le borohydrure de sodium.
Réactions d’oxydation : Le composé peut être oxydé pour former des oximes correspondantes ou d’autres produits d’oxydation à l’aide d’agents oxydants tels que le peroxyde d’hydrogène.
Réactifs et conditions courants
Réactions de substitution : Nucléophiles (par exemple, amines, thiols), solvants (par exemple, éthanol, méthanol) et catalyseurs (par exemple, palladium sur carbone).
Réactions de réduction : Agents réducteurs (par exemple, borohydrure de sodium), solvants (par exemple, éthanol, méthanol).
Réactions d’oxydation : Agents oxydants (par exemple, peroxyde d’hydrogène), solvants (par exemple, eau, acide acétique).
Principaux produits formés
Réactions de substitution : Dérivés benzylidène substitués.
Réactions de réduction : Dérivés d’hydrazine correspondants.
Réactions d’oxydation : Oximes et autres produits d’oxydation.
Applications de la recherche scientifique
N’-(3-Bromobenzylidène)tétradécanohydrazide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes. Il peut également servir de ligand en chimie de coordination.
Biologie : Étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles. Il peut interagir avec des macromolécules biologiques, telles que les protéines et les acides nucléiques.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier comme composé de départ pour la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
N’-(3-Bromobenzylidene)tetradecanohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties. It can interact with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action de N’-(3-Bromobenzylidène)tétradécanohydrazide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, son activité antimicrobienne peut être attribuée à sa capacité à perturber les membranes cellulaires bactériennes ou à inhiber les enzymes essentielles. Dans la recherche anticancéreuse, il peut induire l’apoptose (mort cellulaire programmée) dans les cellules cancéreuses en interagissant avec les voies cellulaires impliquées dans la prolifération et la survie cellulaires.
Comparaison Avec Des Composés Similaires
N’-(3-Bromobenzylidène)tétradécanohydrazide peut être comparé à d’autres composés similaires, tels que :
N’-(2-Bromobenzylidène)tétradécanohydrazide : Structure similaire mais avec l’atome de brome dans une position différente sur le groupe benzylidène.
N’-(3-Chlorobenzylidène)tétradécanohydrazide : Structure similaire mais avec un atome de chlore au lieu de brome.
N’-(3-Nitrobenzylidène)tétradécanohydrazide : Structure similaire mais avec un groupe nitro au lieu de brome.
Unicité
N’-(3-Bromobenzylidène)tétradécanohydrazide est unique en raison de la présence de l’atome de brome, qui peut influencer sa réactivité et ses interactions avec d’autres molécules. Cette unicité peut être mise à profit dans la conception de nouveaux composés ayant des propriétés spécifiques pour diverses applications.
Propriétés
Numéro CAS |
769143-54-6 |
|---|---|
Formule moléculaire |
C21H33BrN2O |
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
N-[(E)-(3-bromophenyl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C21H33BrN2O/c1-2-3-4-5-6-7-8-9-10-11-12-16-21(25)24-23-18-19-14-13-15-20(22)17-19/h13-15,17-18H,2-12,16H2,1H3,(H,24,25)/b23-18+ |
Clé InChI |
PHDWZLAOHIBULD-PTGBLXJZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)Br |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12015679.png)
![(3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12015686.png)

![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015692.png)
![1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015705.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12015712.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B12015714.png)


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12015721.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12015725.png)
